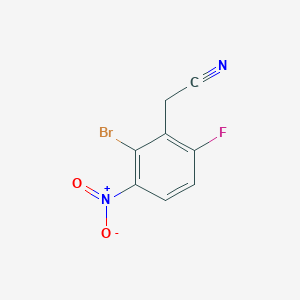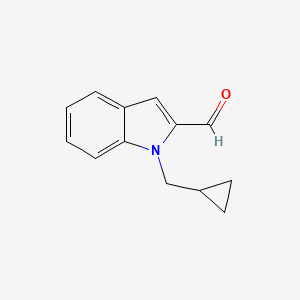
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is an organic compound with a unique structure that combines a cyclopropylmethyl group with an indole ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde typically involves the cyclopropanation of an indole derivative followed by formylation. One common method includes the reaction of cyclopropylmethyl bromide with indole in the presence of a base to form 1-(Cyclopropylmethyl)-1H-indole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the 2-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites, such as amino or thiol groups .
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid
- 1-(Cyclopropylmethyl)-1H-indole-2-methanol
- 1-(Cyclopropylmethyl)-1H-indole-3-carbaldehyde
Comparison: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position of the indole ring, which imparts distinct reactivity and potential for further functionalization. In contrast, 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid and 1-(Cyclopropylmethyl)-1H-indole-2-methanol have different functional groups that influence their chemical behavior and applications .
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c15-9-12-7-11-3-1-2-4-13(11)14(12)8-10-5-6-10/h1-4,7,9-10H,5-6,8H2 |
Clave InChI |
WMTJFVVLKMYGDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3=CC=CC=C3C=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
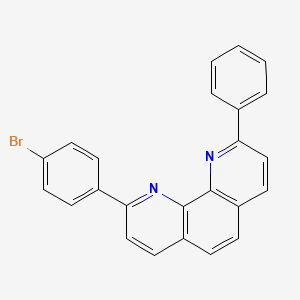
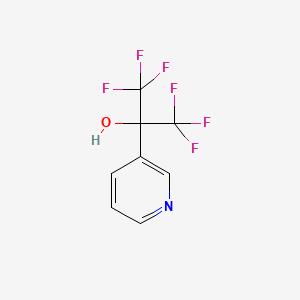

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)


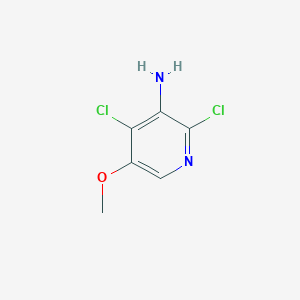
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
